Norbraylin
CAS No.: 60796-64-7
VCID: VC20745183
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Inhibition StudiesRecent studies have demonstrated that Norbraylin exhibits an IC50 value of approximately 7.15 μM against PDE4D2, indicating moderate inhibitory activity compared to other known inhibitors like Rolipram, which has an IC50 of 0.62 μM . This suggests that while Norbraylin may not be the most potent PDE4 inhibitor available, its natural origin and associated properties could make it a valuable candidate for further research and development. Synthesis and DerivativesResearch into the synthesis of Norbraylin has revealed its potential as an intermediate in pharmaceutical synthesis, allowing for modifications that could enhance its biological activity or reduce side effects associated with synthetic compounds .
Several studies have focused on the extraction and characterization of Norbraylin from various plant sources, including Cedrelopsis grevei and Zanthoxylum asiaticum. These studies utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm the structure and purity of the compound . Pharmacological PotentialIn addition to its role as a PDE4 inhibitor, Norbraylin's structural characteristics suggest potential anticancer properties, although more targeted research is necessary to explore this avenue fully . The compound's ability to modulate cellular signaling pathways through cAMP levels could also play a role in cancer therapy. Norbraylin represents a fascinating compound with notable biological activities, particularly as a PDE4 inhibitor. Its natural origin and pharmacological potential warrant further investigation into its applications in treating inflammatory diseases and possibly cancer. |
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CAS No. | 60796-64-7 |
Product Name | Norbraylin |
Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 |
Standard InChIKey | OYPWMLRFDXSKJG-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C |
Canonical SMILES | CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C |
Appearance | Powder |
PubChem Compound | 10105863 |
Last Modified | Sep 14 2023 |
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